2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 2-bromo-6-methylpyridine and benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinazoline derivatives.
Scientific Research Applications
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)quinazoline: Lacks the methyl and phenyl groups, resulting in different chemical properties and biological activities.
3-Phenylquinazolin-4(3H)-one:
2-(6-Methylpyridin-2-yl)quinazoline: Lacks the phenyl group, leading to variations in its chemical behavior.
Uniqueness
2-(6-Methylpyridin-2-yl)-3-phenylquinazolin-4(3H)-one is unique due to the presence of both the 6-methylpyridin-2-yl and phenyl groups, which enhance its chemical stability and broaden its range of applications. The combination of these groups allows for unique interactions with biological targets and improved reactivity in chemical reactions .
Properties
CAS No. |
38275-23-9 |
---|---|
Molecular Formula |
C20H15N3O |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(6-methylpyridin-2-yl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H15N3O/c1-14-8-7-13-18(21-14)19-22-17-12-6-5-11-16(17)20(24)23(19)15-9-3-2-4-10-15/h2-13H,1H3 |
InChI Key |
PTECKHNOZBAJTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.